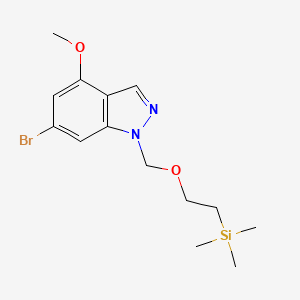![molecular formula C7H4BrClN4 B12832211 7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C7H3BrClN3 and a molecular weight of 244.48 g/mol . This compound is part of the pyrido[3,2-D]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine typically involves the chlorination and bromination of pyrido[3,2-D]pyrimidine derivatives. One common method includes the chlorination of 6-bromopyrido[3,2-D]pyrimidin-4-ol, which is prepared by heating 2-amino-5-bromonicotinic acid with formic acid, triethyl orthoformate, or formamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar chlorination and bromination reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[3,2-D]pyrimidine derivatives .
Applications De Recherche Scientifique
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can interfere with cell signaling pathways, leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-D]pyrimidine
- 6-Bromo-3,4-dihydro-4-oxothieno[2,3-D]pyrimidine
- 7-Bromothieno[3,2-D]pyrimidine
Uniqueness
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the pyrido[3,2-D]pyrimidine core makes it a versatile intermediate for further chemical modifications and applications .
Propriétés
Formule moléculaire |
C7H4BrClN4 |
|---|---|
Poids moléculaire |
259.49 g/mol |
Nom IUPAC |
7-bromo-4-chloropyrido[3,2-d]pyrimidin-6-amine |
InChI |
InChI=1S/C7H4BrClN4/c8-3-1-4-5(13-7(3)10)6(9)12-2-11-4/h1-2H,(H2,10,13) |
Clé InChI |
ZVQUWEKPAIJRFD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=C1Br)N)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
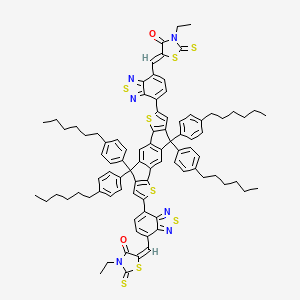
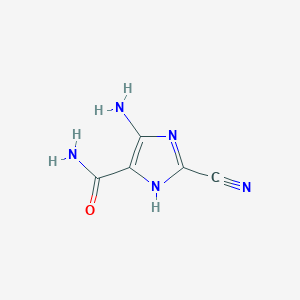
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
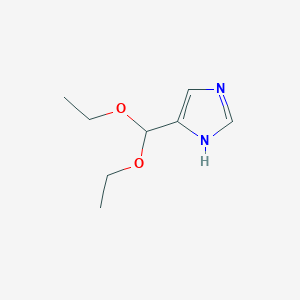
![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
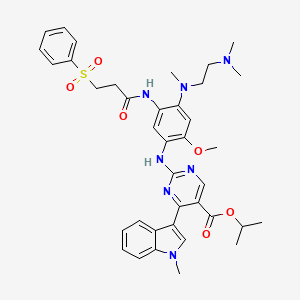
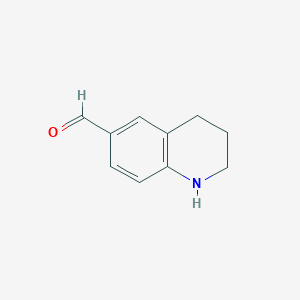
![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
